

A Comparative Guide to Alternative Intermediates in Pazopanib Synthesis

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Compound of Interest

Compound Name: *2,3-Dimethyl-2H-indazol-6-amine hydrochloride*

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Pazopanib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of renal cell carcinoma and soft tissue sarcoma. Its synthesis has been approached through various routes, with the choice of key intermediates significantly impacting overall efficiency, yield, and scalability. This guide provides an objective comparison of two prominent alternative intermediates in Pazopanib synthesis: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide. The comparison is supported by experimental data from published literature and patents to aid researchers in selecting the most suitable synthetic strategy.

At a Glance: Comparing the Synthetic Routes

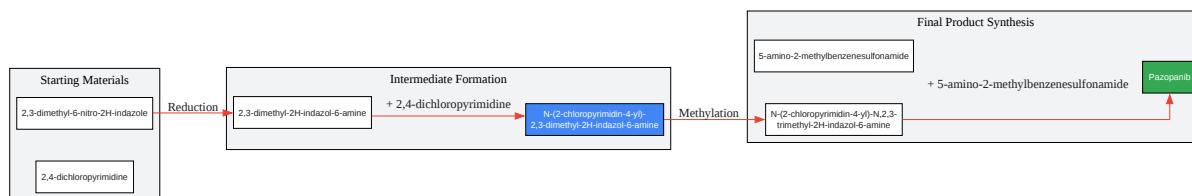
The two primary synthetic strategies for Pazopanib diverge at the initial coupling partner for the pyrimidine core. Route A, often considered the innovator's route, involves the initial formation of an indazole-pyrimidine intermediate. In contrast, Route B explores the formation of a benzenesulfonamide-pyrimidine intermediate first.

Parameter	Route A: via N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine	Route B: via 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
Key Intermediate	N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine	5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
Yield of Key Intermediate	Not explicitly isolated, but part of a high-yielding sequence.	48% ^{[1][2]}
Subsequent Key Step	Methylation followed by coupling with 5-amino-2-methylbenzenesulfonamide.	Coupling with N,2,3-trimethyl-2H-indazol-6-amine.
Overall Yield	Approximately 37% from 3-methyl-6-nitro-2H-indazole. ^[3]	Approximately 31% from 2,3-dimethyl-2H-indazol-6-amine. ^[2]
Purity of Final Product	High purity achievable (>99.5%). ^[1]	Initial Purity: 97.5% (HPLC), Purified to 99.9% (HPLC). ^{[2][4]}
Reported Advantages	Considered a more appropriate and established procedure. ^[1]	Commercially viable process. ^[1]
Reported Disadvantages	Requires handling of potentially mutagenic methylating agents.	Potential for side-product formation during intermediate synthesis, leading to yield loss. ^[2]

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic routes, the following diagrams, generated using Graphviz, illustrate the sequence of reactions for each pathway.

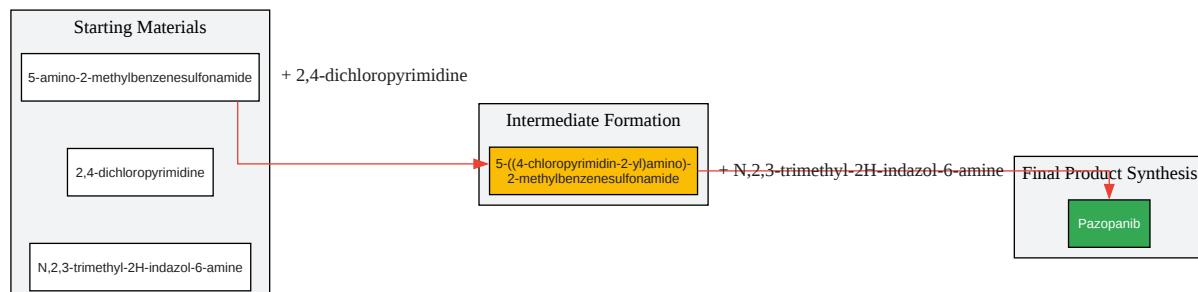
Route A: Synthesis via N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine



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Caption: Synthetic pathway for Pazopanib via Intermediate A.

Route B: Synthesis via 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide



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Caption: Synthetic pathway for Pazopanib via Intermediate B.

Experimental Protocols

Route A: Synthesis of Pazopanib via N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

This route generally follows the innovator's process and is detailed in various patents, including WO2014097152A1.

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

- Reactants: 2,3-dimethyl-6-nitro-2H-indazole, Raney Nickel, Methanol, Hydrogen gas.
- Procedure: A suspension of 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in methanol (850 mL) is treated with Raney Nickel (21.25 g). The mixture is stirred in an autoclave under a hydrogen pressure of 3.5-4.0 kg/cm² at 25-30°C for 5 hours. After the reaction, the mixture is filtered through a hyflo bed, and the catalyst is washed with methanol. The combined filtrates containing the product are used directly in the next step.
- Yield: 95% w/w.^[5]

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate A)

- Reactants: 2,3-dimethyl-2H-indazol-6-amine solution in methanol, 2,4-Dichloropyrimidine, Sodium bicarbonate.
- Procedure: To the methanolic solution of 2,3-dimethyl-2H-indazol-6-amine from the previous step, sodium bicarbonate (112 g, 1.34 mol) is added, followed by 2,4-dichloropyrimidine (99.35 g, 0.67 mol). The reaction mixture is stirred for 24 hours at 25-30°C. De-ionized water is then added, and the mixture is stirred for another hour. The resulting solid is filtered, washed with water, and then slurried in ethyl acetate. The purified solid is collected by filtration, washed with cold ethyl acetate, and dried.[\[5\]](#)

Step 3: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

- Reactants: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, Cesium carbonate, Iodomethane, N,N-dimethylformamide.
- Procedure: To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (100g, 0.37 mol) in N,N-dimethylformamide (300 mL), cesium carbonate (238 g, 0.73 mol) and iodomethane (57 g, 0.40 mol) are added at 25-30°C. The mixture is stirred for 6 hours.

Step 4: Synthesis of Pazopanib Hydrochloride

- Reactants: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, 4M Hydrochloric acid in isopropyl alcohol, Isopropyl alcohol.
- Procedure: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (90 g, 0.312 mol) and 5-amino-2-methylbenzenesulfonamide (64.07 g, 0.344 mol) in isopropyl alcohol (900 mL) is treated with a 4M solution of hydrochloric acid in isopropyl alcohol (1.56 mL, 6.25 mol). The mixture is heated to reflux for 10-12 hours. After cooling, the solid is filtered and dried to afford Pazopanib hydrochloride.[\[5\]](#)

Route B: Synthesis of Pazopanib via 5-((4-chloropyrimidin-2-yl)amino)-2-

methylbenzenesulfonamide

This route, described in US Patent 9,150,547 B2, presents a convergent approach to Pazopanib.[\[4\]](#)

Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (Intermediate B)

- Reactants: 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine, Sodium bicarbonate, Ethanol, Tetrahydrofuran.
- Procedure: A mixture of 5-amino-2-methylbenzenesulfonamide (25 gm) and 2,4-dichloropyrimidine (23.8 gm) is suspended in a mixture of ethanol (250 ml) and tetrahydrofuran (125 ml). Sodium bicarbonate (16.8 gm) is added, and the contents are heated to 70-75°C for 13 hours. The reaction mass is cooled, filtered, and the solvent is distilled off. The residue is triturated with ethyl acetate, filtered, and dried.
- Yield: 15.5 gm (48%).[\[4\]](#)[\[6\]](#)

Step 2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

- Reactants: 2,3-dimethyl-2H-indazol-6-amine, Sodium methoxide, Paraformaldehyde, Methanol.
- Procedure: Sodium methoxide (19 gm) is dissolved in methanol (610 ml), and 2,3-dimethyl-2H-indazol-6-amine (13 gm) is added. After stirring, paraformaldehyde (3.9 gm) is added, and the mixture is heated to 60°C. Sodium borohydride is then added portion-wise, and the reaction is maintained for 2 hours. After workup, the product is isolated.
- Yield: 10 gm.[\[4\]](#)[\[6\]](#)

Step 3: Synthesis of Pazopanib Hydrochloride

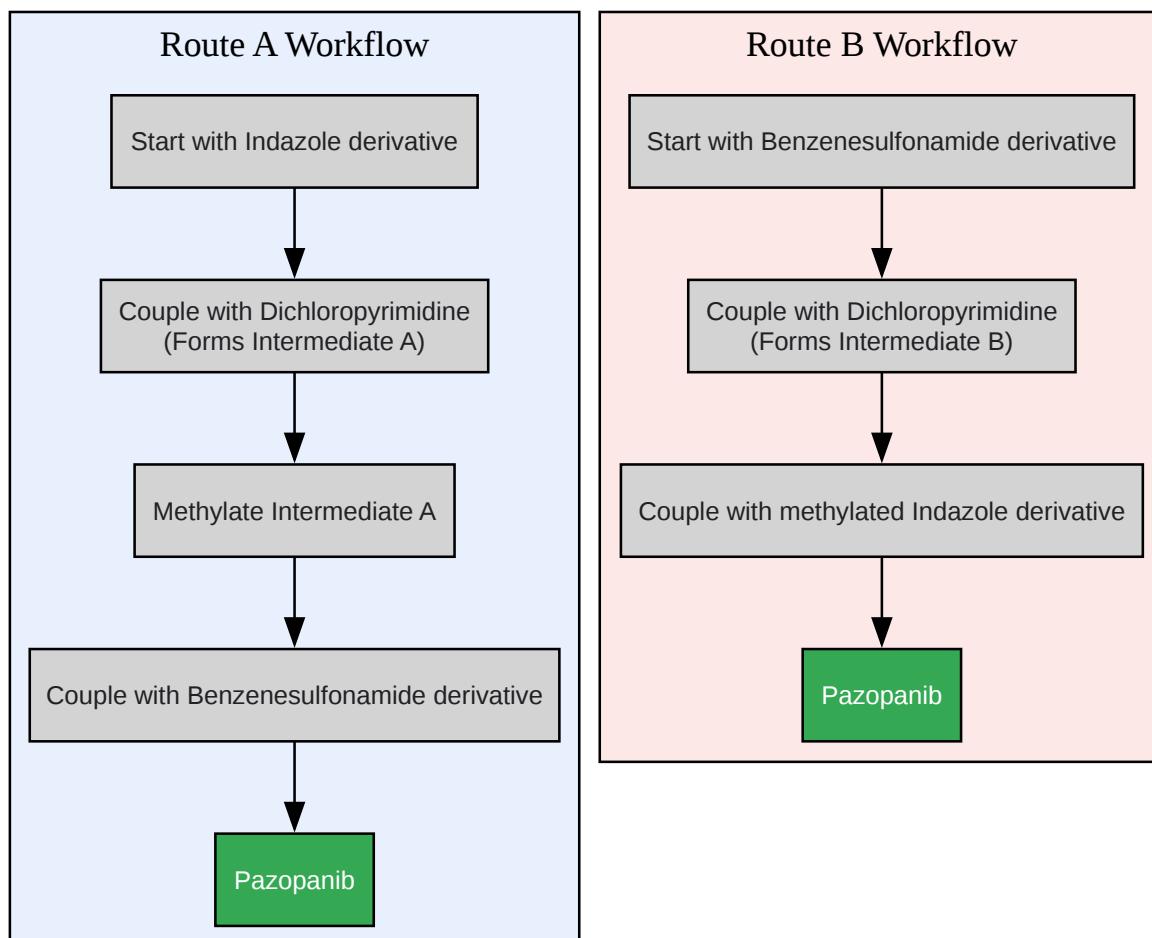
- Reactants: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-2H-indazol-6-amine, Ethanol, Concentrated Hydrochloric acid.
- Procedure: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (17 gm) and N,2,3-trimethyl-2H-indazol-6-amine (10 gm) are heated to reflux in ethanol (166 ml) for 3

hours. Concentrated hydrochloric acid (1 ml) is added, and reflux is continued for 10 hours. The mixture is cooled, and the precipitated solid is filtered and dried.

- Yield: 17 gm.[4][6]
- Purity: 97.5% (HPLC), which can be further purified to 99.9% by recrystallization from a methanol/water mixture.[2][4]

Workflow Comparison

The following diagram illustrates the key workflow differences between the two synthetic routes.



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